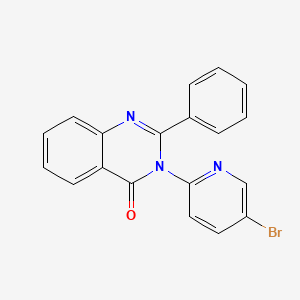![molecular formula C16H21N5O2 B6016548 1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile](/img/structure/B6016548.png)
1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetyl}-3-piperidinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as OP3C and is synthesized using specific methods that have been developed over time. The purpose of
作用機序
The mechanism of action of OP3C involves the inhibition of specific enzymes such as JNK and GSK-3β. These enzymes play crucial roles in various cellular processes, and their inhibition by OP3C leads to the modulation of specific signaling pathways and cellular responses. Additionally, OP3C has been shown to interact with specific receptors such as the cannabinoid receptor 1 (CB1), which is involved in the regulation of various physiological processes such as pain, appetite, and mood.
Biochemical and Physiological Effects
OP3C has been shown to exhibit various biochemical and physiological effects, with studies indicating its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory properties, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, OP3C has been shown to have potential neuroprotective properties, with studies indicating its ability to inhibit neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
OP3C has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques such as NMR spectroscopy and mass spectrometry. Additionally, its specific mechanism of action and potential therapeutic applications make it a promising target for drug discovery and development. However, OP3C also has limitations, including its potential toxicity and limited solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of OP3C, including its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its specific mechanism of action and identify potential targets for drug development. Furthermore, the development of novel synthesis methods and modifications to the chemical structure of OP3C may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis method for OP3C involves the reaction of pyridazine-3,6-dione with pyrrolidine-1-carbonyl chloride followed by the addition of piperidine-3-carbonitrile. This reaction results in the formation of OP3C, which is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
OP3C has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory effects on specific enzymes such as c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes such as apoptosis, inflammation, and neurodegeneration. OP3C has also been shown to have potential anti-cancer properties, with studies indicating its ability to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-[2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetyl]piperidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c17-9-13-4-3-7-20(11-13)16(23)12-21-15(22)8-14(10-18-21)19-5-1-2-6-19/h8,10,13H,1-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYNULQWDOUWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3CCCC(C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6016474.png)
![2-(2-{1-[(2-methoxyphenyl)diazenyl]propylidene}hydrazino)-1,3-benzothiazole](/img/structure/B6016477.png)
![N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6016484.png)

![N-phenyl-N'-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}thiourea](/img/structure/B6016488.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6016499.png)
![4-(2-chloro-4-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6016503.png)
![N-(3,5-dichlorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6016509.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016515.png)


![2-[(3,4-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B6016547.png)
![2-(4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B6016564.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6016572.png)